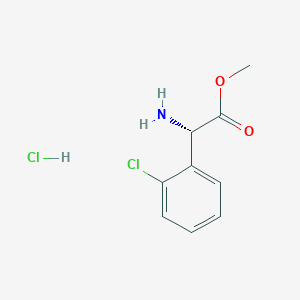

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

Description

The exact mass of the compound (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUNIMMHDPICBD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647829 | |

| Record name | Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213018-92-9 | |

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213018-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (αS)-α-amino-2-chlorobenzeneacetate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TAX9F47Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the characterization of this compound.

Introduction: The Significance of a Chiral Building Block

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, also known as (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride, is a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] Its importance lies in its role as a versatile starting material for the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry at the alpha-carbon is crucial for the biological activity and selectivity of the final drug product, making the precise characterization of this intermediate a critical step in drug development.[1] The hydrochloride salt form of this amino acid ester enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[2] This guide will delve into the key physicochemical parameters of this compound, providing both established data and the experimental rationale for their determination.

Molecular Structure and Core Properties

The molecular integrity and stereochemistry of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are the foundation of its utility. A thorough understanding of its fundamental properties is paramount for its effective use in synthesis and for ensuring the quality of the final API.

The compound's molecular structure consists of a central chiral carbon atom bonded to a 2-chlorophenyl group, an amino group (protonated in the hydrochloride salt), a methyl ester group, and a hydrogen atom.[1] This arrangement gives rise to its specific three-dimensional conformation, which is critical for its interactions in chiral recognition processes.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1][3][4] |

| Molecular Weight | 236.09 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 155-158°C (for the free base) | [6] |

| Specific Optical Rotation | [α]²⁵D = +58.5° (c = 1, methanol) | [1] |

| Predicted pKa | 6.15 ± 0.10 | [6] |

Solubility Profile: A Key Parameter for Synthetic Utility

The solubility of a synthetic intermediate dictates its handling, reaction conditions, and purification strategy. As the hydrochloride salt, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate exhibits improved solubility in aqueous media compared to its free base form.[2]

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [6] |

| Methanol | Slightly soluble | [6] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of the title compound in a given solvent at a specified temperature.

Materials:

-

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the concentration of the supernatant and the dilution factor.

-

Visualizing the Solubility Determination Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. While a comprehensive set of publicly available spectra for this specific compound is limited, data from analogous structures can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, the methyl ester protons, and the amine protons.

-

Aromatic protons (C₆H₄Cl): Multiplet in the range of 7.2-7.6 ppm.

-

Methine proton (CH-NH₃⁺): Singlet or broad singlet around 5.0-5.5 ppm.

-

Methyl ester protons (OCH₃): Singlet around 3.7-3.9 ppm.

-

Amine protons (NH₃⁺): Broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is expected to show characteristic absorption bands for the amine salt, the ester carbonyl group, and the aromatic ring.

Note: The following are typical IR absorption frequencies for the functional groups present in the molecule, based on data for analogous compounds like glycine methyl ester hydrochloride.[8]

-

N-H stretch (amine salt): Broad band in the region of 2500-3200 cm⁻¹.

-

C=O stretch (ester): Strong, sharp band around 1740-1760 cm⁻¹.

-

C-O stretch (ester): Strong band in the region of 1200-1250 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: Typically in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, the mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₀ClNO₂) after the loss of HCl.

-

Expected Molecular Ion Peak (M⁺) for the free base: m/z ≈ 199.04

Chiral Purity Analysis

Ensuring the enantiomeric purity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is critical for its use in the synthesis of single-enantiomer drugs. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.

Experimental Protocol for Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.

Materials:

-

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride sample

-

Racemic standard of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or polysaccharide-based column)

-

HPLC-grade mobile phase solvents

Procedure:

-

Column Selection and Method Development:

-

Select a chiral column known to be effective for the separation of amino acid derivatives.

-

Develop a suitable mobile phase, which is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with an acidic or basic additive to improve peak shape.

-

-

Sample and Standard Preparation:

-

Prepare a solution of the racemic standard in the mobile phase.

-

Prepare a solution of the (S)-enantiomer sample at the same concentration.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate separation.

-

Inject the (S)-enantiomer sample.

-

-

Data Interpretation:

-

Integrate the peak areas for both enantiomers in the chromatogram of the sample.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Visualizing the Chiral Purity Analysis Workflow

Caption: A flowchart outlining the process of determining enantiomeric purity using chiral HPLC.

Conclusion

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a fundamentally important chiral building block in the pharmaceutical industry. A thorough understanding and rigorous determination of its physicochemical properties, including its molecular structure, solubility, and chiral purity, are essential for its effective application in the synthesis of enantiomerically pure drug substances. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this key intermediate.

References

-

ChemBK. (2024). S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Journey of (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]

-

ChemBK. (2024). S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. Retrieved from [Link]

-

Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from [Link]

Sources

- 1. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]

- 2. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Glycine methyl ester hydrochloride(5680-79-5) 1H NMR spectrum [chemicalbook.com]

- 8. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

Foreword: The Strategic Importance of Stereochemistry in Pharmaceutical Synthesis

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is not merely a chemical compound; it is a critical chiral building block in modern medicine. Its primary significance lies in its role as a key intermediate in the synthesis of Clopidogrel, an indispensable antiplatelet agent used globally to prevent ischemic events. The therapeutic activity of Clopidogrel resides almost exclusively in its (S)-enantiomer. Consequently, the efficient and enantiomerically pure synthesis of this intermediate is a paramount challenge in pharmaceutical manufacturing, demanding a synthesis strategy that is not only high-yielding and scalable but also impeccably stereocontrolled.

This guide provides an in-depth exploration of the principal synthetic pathways to this vital intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, the rationale for methodological choices, and the practical considerations that guide process development. The focus is on providing researchers, chemists, and drug development professionals with a robust framework for selecting and optimizing a synthesis route that aligns with their specific objectives, whether they be laboratory-scale discovery or industrial-scale production.

Overview of Primary Synthetic Strategies

The synthesis of a single enantiomer from achiral precursors can be approached from several distinct strategic standpoints. For (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, the methodologies can be broadly categorized into three classes, each with inherent advantages and challenges.

Caption: High-level overview of the three primary synthetic routes.

Pathway 1: The Classic Approach - Racemization and Resolution

This is the most traditional and often the first-explored route for obtaining a single enantiomer. The strategy is bifurcated: first, the synthesis of the racemic compound, followed by the separation of the desired (S)-enantiomer from its (R)-counterpart.

Step A: Synthesis of Racemic α-Amino Ester via Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains a highly efficient method for preparing racemic α-amino acids and their derivatives.[1][2] It is a one-pot, three-component reaction involving an aldehyde (2-chlorobenzaldehyde), an ammonia source (ammonium chloride), and a cyanide source (potassium or sodium cyanide).[3][4]

Mechanism Rationale: The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia.[4][5] This imine is then attacked by the cyanide nucleophile to form an α-aminonitrile. The choice of cyanide source and pH is critical; the reaction requires careful handling due to the high toxicity of cyanide salts and the potential for liberating HCN gas. Subsequent hydrolysis of the nitrile group under acidic conditions, followed by esterification with methanol, yields the racemic methyl ester.[1][3]

Caption: Workflow for the classical resolution pathway.

Step B: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a physical separation process that leverages the different properties of diastereomers.[6] By reacting the racemic amino ester with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are formed. These salts, unlike enantiomers, have different physical properties, most critically, different solubilities in a given solvent system.[7]

Causality in Protocol Design:

-

Resolving Agent: L-(+)-tartaric acid is a common and cost-effective choice.[8][9] Its two carboxylic acid groups readily form salts with the amino group of the substrate.

-

Solvent System: The choice of solvent is the most critical parameter. It must be selected to maximize the solubility difference between the two diastereomeric salts. Solvents like acetone, acetonitrile, or methyl ethyl ketone are frequently employed.[8] The goal is to have one salt crystallize out of the solution while the other remains dissolved.

-

Temperature Control: Crystallization is highly temperature-dependent. The process often involves heating to dissolve the salts and then controlled cooling to induce selective precipitation of the less soluble diastereomer.

Experimental Protocol: Classical Resolution

Part 1: Synthesis of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate

-

Imine Formation: To a stirred solution of 2-chlorobenzaldehyde (1 mol) and ammonium chloride (1.1 mol) in aqueous methanol, add potassium cyanide (1.1 mol) portion-wise while maintaining the temperature below 15°C.

-

Aminonitrile Synthesis: Stir the reaction mixture at room temperature for 12-16 hours. The formation of the α-aminonitrile intermediate will be observed.

-

Hydrolysis & Esterification: Acidify the mixture with concentrated sulfuric acid and add methanol. Reflux the solution for 8-12 hours to facilitate both hydrolysis of the nitrile and esterification of the resulting carboxylic acid.[8]

-

Isolation: After cooling, neutralize the mixture and extract the racemic ester with an organic solvent (e.g., dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic product.

Part 2: Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the crude racemic ester (1 mol) and L-(+)-tartaric acid (0.5 mol, as it's a diacid) in a suitable solvent (e.g., acetone) at an elevated temperature (e.g., 50-60°C).[9]

-

Crystallization: Slowly cool the solution to 0-5°C and hold for several hours. The diastereomeric salt of the (S)-amino ester with L-tartaric acid will preferentially crystallize.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration, wash with cold solvent, and dry. The optical purity can be enhanced by recrystallization.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base, such as sodium carbonate, to neutralize the tartaric acid and liberate the free (S)-amino ester into the organic layer.[10]

-

Hydrochloride Salt Formation: Separate the organic layer, dry it, and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the final product, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Collect the solid by filtration and dry.

| Parameter | Pathway 1: Classical Resolution |

| Starting Material | 2-Chlorobenzaldehyde |

| Key Reagents | KCN, NH4Cl, L-(+)-Tartaric Acid |

| Typical Yield | 35-45% (of theoretical 50%)[11] |

| Enantiomeric Excess (e.e.) | >99% after recrystallization |

| Advantages | Robust, well-established technology; uses inexpensive reagents. |

| Disadvantages | Theoretical yield is capped at 50%; requires recycling of the undesired enantiomer for efficiency; often solvent-intensive. |

Pathway 2: Asymmetric Synthesis - The Direct Approach

Asymmetric synthesis aims to directly form the desired (S)-enantiomer, thus avoiding the wasteful separation of a racemic mixture and offering a theoretical yield of 100%. This is typically achieved using a chiral catalyst or a chiral auxiliary.

Asymmetric Strecker Reaction

This is a modification of the classical Strecker synthesis where a chiral amine or a chiral catalyst is used to induce stereoselectivity.[4] A common approach involves using a chiral amine, such as (S)-1-phenylethylamine, in place of ammonia.[12] This forms a chiral imine intermediate. The subsequent cyanide addition occurs diastereoselectively, favoring one facial attack over the other due to steric hindrance imposed by the chiral auxiliary. The auxiliary is then cleaved in a later step.

Asymmetric Hydrogenation

A more atom-economical approach is the asymmetric hydrogenation of a prochiral enamide or imine precursor.[13] This method uses a transition metal complex (commonly Rhodium or Ruthenium) with a chiral ligand to deliver hydrogen to one face of the double bond preferentially.[14][15]

Causality in Catalytic System Design:

-

Precursor: An N-acetyldehydroamino ester or a suitable imine precursor is synthesized from 2-chlorobenzaldehyde.

-

Catalyst: The choice of metal and chiral ligand is paramount. Ligands like TangPhos or those from the ferrocenylphosphine family have shown high efficacy in creating a chiral pocket around the metal center, which dictates the stereochemical outcome of the hydrogenation.[14][16]

-

Reaction Conditions: Hydrogen pressure, solvent, and temperature must be meticulously optimized to achieve high conversion and enantioselectivity (e.e.).

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

-

Precursor Synthesis: Synthesize the prochiral precursor, methyl 2-acetamido-2-(2-chlorophenyl)acrylate, from 2-chlorophenylglycine or a related starting material.

-

Asymmetric Hydrogenation: In an inert atmosphere, charge a high-pressure reactor with the precursor, a suitable solvent (e.g., methanol, THF), and the chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral phosphine ligand, at a substrate-to-catalyst ratio of 1000:1 to 10000:1).

-

Reaction: Pressurize the reactor with hydrogen (e.g., 10-50 atm) and stir at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases.

-

Deprotection & Isolation: After the reaction, remove the catalyst (e.g., by filtration through silica gel). Hydrolyze the N-acetyl group under acidic conditions.

-

Salt Formation: Isolate the product as the hydrochloride salt as described in Pathway 1.

| Parameter | Pathway 2: Asymmetric Catalysis |

| Starting Material | Prochiral imine or enamide precursor |

| Key Reagents | Chiral Rh or Ru catalyst, H2 gas |

| Typical Yield | 75-95% |

| Enantiomeric Excess (e.e.) | 95-99.5%[17] |

| Advantages | High theoretical yield; atom-economical; reduces waste streams. |

| Disadvantages | High cost and sensitivity of catalysts; requires high-pressure equipment; process optimization can be complex. |

Pathway 3: Biocatalysis - The Green Chemistry Route

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions (aqueous media, ambient temperature and pressure).

Enzymatic Kinetic Resolution

In this approach, an enzyme selectively reacts with only one enantiomer of the racemic starting material, allowing for the separation of the unreacted, desired enantiomer. For example, a lipase could be used to selectively hydrolyze the (R)-ester from the racemic mixture, leaving the desired (S)-ester untouched. A Chinese patent describes a method using immobilized penicillin acylase to resolve a protected precursor, (R,S)-N-phenylacetyl-2-chlorophenyl glycine, selectively hydrolyzing the (S)-amide to give (S)-2-chlorophenyl glycine.[18]

Experimental Protocol: Enzymatic Resolution (Conceptual)

-

Substrate Preparation: Synthesize racemic N-phenylacetyl-2-chlorophenyl glycine from the corresponding racemic amino acid.

-

Enzymatic Reaction: Suspend the racemic substrate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0). Add immobilized penicillin acylase.[18]

-

Selective Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-37°C) for 12-24 hours. The enzyme will selectively cleave the phenylacetyl group from the (S)-enantiomer.

-

Separation: At the end of the reaction, filter off the immobilized enzyme (which can be recycled). The mixture will contain the desired (S)-2-chlorophenyl glycine and unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine. Adjust the pH to separate the two based on their different solubility and acidic/basic properties.

-

Esterification and Salt Formation: Convert the isolated (S)-2-chlorophenyl glycine to the target methyl ester hydrochloride via reaction with methanol and thionyl chloride or HCl.[18]

| Parameter | Pathway 3: Biocatalysis |

| Starting Material | Racemic N-acyl amino acid or ester |

| Key Reagents | Specific enzyme (e.g., Lipase, Acylase) |

| Typical Yield | 40-48% (of theoretical 50%) |

| Enantiomeric Excess (e.e.) | >99% |

| Advantages | Extremely high selectivity; environmentally friendly ("green"); mild reaction conditions; recyclable catalyst. |

| Disadvantages | Limited to 50% yield in kinetic resolution; enzymes can be sensitive to conditions; may require specific substrates. |

Conclusion and Outlook

The synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride offers a classic case study in the strategic application of stereoselective chemistry.

-

Classical Resolution remains a viable and robust method, particularly when the resolving agent is inexpensive and the undesired enantiomer can be efficiently racemized and recycled.

-

Asymmetric Catalysis represents the most elegant and efficient route in terms of atom economy and theoretical yield. Its industrial application is primarily dictated by the cost, activity, and stability of the chiral catalyst. Continuous research into more active and robust catalysts is making this the preferred route for large-scale manufacturing.

-

Biocatalysis is the frontier of green chemistry. While kinetic resolutions are inherently limited to a 50% yield, the development of engineered transaminases or other enzymes for the direct asymmetric synthesis from prochiral ketones could represent the future of this synthesis, combining high efficiency with environmental sustainability.

The optimal choice of pathway depends on a careful evaluation of project-specific factors, including scale, cost of goods, available equipment, environmental regulations, and process safety requirements.

References

-

Benchchem. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Benchchem.com.

-

Grokipedia. Strecker amino acid synthesis. Grokipedia.

-

Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistrynotes.com.

-

Sketchy. Synthesis of Alpha-Amino Acids. Sketchy.com.

-

Chemeurope.com. Strecker amino acid synthesis. Chemeurope.com.

-

Wikipedia. Strecker amino acid synthesis. Wikipedia.org.

-

Makino, K., Fujii, T., & Hamada, Y. Rhodium‐Catalyzed Asymmetric Hydrogenation Through Dynamic Kinetic Resolution: Asymmetric Synthesis of anti‐β‐Hydroxy‐α‐amino Acid Esters. Sci-Hub.

-

Google Patents. (CN109574984A) Novel method for synthesizing clopidogrel hydrogen sulfate and intermediate thereof. Patents.google.com.

-

Google Patents. (CN101747219A) Synthesis of clopidogrel impurity intermediate. Patents.google.com.

-

Google Patents. (CN103509037A) Preparation method of clopidogrel and intermediate thereof. Patents.google.com.

-

Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671.

-

Suthrapu, S., et al. (2013). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. Synthesis, 45(05), 621-627.

-

Synfacts. (2015). Aliphatic α-Amino Acids by Rhodium-Catalyzed Asymmetric Hydrogenation. Synfacts, 11(09), 0965.

-

Google Patents. (CN101864464B) Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patents.google.com.

-

Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap.com.

-

Chen, W., et al. (2010). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 12(23), 5502-5505.

-

Wikipedia. Chiral resolution. Wikipedia.org.

-

Chemeurope.com. Chiral resolution. Chemeurope.com.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Chiral_resolution [chemeurope.com]

- 8. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]

- 9. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 10. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sci-Hub. Rhodium‐Catalyzed Asymmetric Hydrogenation Through Dynamic Kinetic Resolution: Asymmetric Synthesis of anti‐β‐Hydroxy‐α‐amino Acid Esters. / ChemInform, 2006 [sci-hub.jp]

- 15. Sci-Hub. Aliphatic α-Amino Acids by Rhodium-Catalyzed Asymmetric Hydrogenation / Synfacts, 2015 [sci-hub.box]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN109574984A - Novel method for synthesizing clopidogrel hydrogen sulfate and intermediate thereof - Google Patents [patents.google.com]

- 18. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride: A Key Chiral Intermediate in Clopidogrel Synthesis

Abstract

This technical guide provides a comprehensive analysis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a critical chiral intermediate in the synthesis of the antiplatelet agent, Clopidogrel. While structurally a derivative of glycine, its primary mechanism of action in the pharmaceutical field is not through direct biological activity but as a pivotal precursor. This document will elucidate its physicochemical properties, stereospecific synthesis, and its integral role in the manufacturing of Clopidogrel. Furthermore, we will delve into the well-established mechanism of action of Clopidogrel, the end product of this intermediate's synthetic journey, to provide a complete context for its importance. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and cardiovascular drug research.

Introduction: Defining the Role of a Crucial Precursor

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, also known as (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride, is a chiral compound whose significance in medicinal chemistry is intrinsically linked to its role as a building block for more complex pharmaceutical agents.[1] Initial investigations into compounds of this class have suggested potential for broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] However, the well-documented and industrially significant "action" of this specific molecule is its function as a key intermediate in the synthesis of the thienopyridine-class antiplatelet drug, Clopidogrel.[3][4]

The stereochemistry of this intermediate is of paramount importance. The (S)-configuration is essential for the synthesis of the pharmacologically active (S)-enantiomer of Clopidogrel. The (R)-enantiomer of Clopidogrel is devoid of antithrombotic activity and has been associated with adverse effects in preclinical studies. Therefore, the synthesis and quality control of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are critical steps in ensuring the efficacy and safety of the final drug product.

This guide will provide an in-depth exploration of this intermediate, from its synthesis and analytical characterization to its ultimate contribution to the therapeutic effect of Clopidogrel.

Physicochemical Properties and Stereochemistry

The molecular architecture of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is fundamental to its function as a chiral precursor.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 236.09 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Chiral Center | (S)-configuration at the α-carbon | [2] |

| CAS Number | 213018-92-9 |

The (S)-configuration at the alpha-carbon is the most critical feature of this molecule. This specific spatial arrangement of the amino and 2-chlorophenyl groups is what allows for the stereospecific synthesis of the active enantiomer of Clopidogrel. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its use in subsequent synthetic steps.[1]

Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

The most common and direct method for the synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is the esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid.

Experimental Protocol: Esterification of (S)-2-amino-2-(2-chlorophenyl)acetic Acid

Objective: To synthesize (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride via acid-catalyzed esterification.

Materials:

-

(S)-2-amino-2-(2-chlorophenyl)acetic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) gas

-

Reaction vessel with reflux condenser and stirring mechanism

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction vessel, suspend (S)-2-amino-2-(2-chlorophenyl)acetic acid in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture. This step generates the hydrochloric acid catalyst in situ and protonates the amino group.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain reflux for a period sufficient to ensure complete esterification, typically monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol and volatile reagents under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.

-

Purify the product by crystallization from a suitable solvent system to achieve high purity.[2]

Caption: Synthetic pathway for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.

Role as a Precursor in Clopidogrel Synthesis

The primary utility of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is its role as a key intermediate in the synthesis of Clopidogrel. The following scheme outlines a common synthetic route.

Synthetic Route to Clopidogrel

-

N-Alkylation: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is reacted with a suitable 2-(thiophen-2-yl)ethyl derivative, such as 2-(2-thienyl)ethyl tosylate, via a nucleophilic substitution reaction. This step attaches the thiophene-containing side chain to the amino group.[4]

-

Cyclization: The resulting intermediate, methyl (2S)-2-(2-chlorophenyl)-2-[[2-(2-thienyl)ethyl]amino]acetate, undergoes an intramolecular cyclization with formaldehyde in the presence of an acid catalyst. This reaction forms the tetrahydrothienopyridine ring system characteristic of Clopidogrel.

-

Salt Formation: The final Clopidogrel base is then typically converted to its bisulfate salt to improve its stability and facilitate its formulation into a pharmaceutical dosage form.

Caption: Synthetic pathway from the chiral intermediate to Clopidogrel Bisulfate.

Analytical Methods for Quality Control

Ensuring the chemical and, most importantly, the chiral purity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is critical for the synthesis of a safe and effective final drug product.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the intermediate. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification. Common CSPs for the separation of underivatized amino acid enantiomers include those based on macrocyclic glycopeptides like teicoplanin.[5]

Other Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized intermediate.

-

Polarimetry: To measure the specific rotation of the compound, which can be an indicator of its enantiomeric purity.

Mechanism of Action of the Final Product - Clopidogrel

The "action" of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is ultimately realized through the pharmacological effect of Clopidogrel. Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects.[1][6]

Metabolic Activation

-

Hepatic Metabolism: After oral administration, Clopidogrel is absorbed and undergoes a two-step oxidative metabolism primarily by cytochrome P450 (CYP) enzymes in the liver, including CYP2C19 and CYP3A4.[1][7]

-

Formation of the Active Metabolite: This process converts the inactive prodrug into a highly reactive thiol metabolite.[7][8]

Irreversible Inhibition of the P2Y12 Receptor

-

Target Receptor: The active metabolite of Clopidogrel selectively and irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets.[1][9]

-

Covalent Bonding: The reactive thiol group of the active metabolite forms a disulfide bridge with cysteine residues on the P2Y12 receptor.[9][10]

-

Inhibition of ADP Binding: This irreversible binding prevents adenosine diphosphate (ADP) from binding to the P2Y12 receptor.[6][9]

-

Downstream Signaling Blockade: By blocking ADP binding, the active metabolite inhibits the downstream signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl cyclase and the subsequent activation of the glycoprotein IIb/IIIa receptor complex.[1][9]

-

Antiplatelet Effect: The inhibition of glycoprotein IIb/IIIa activation prevents platelets from aggregating, thereby exerting the antithrombotic effect.[1]

Sources

- 1. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic Guide to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a chiral compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceutical agents, including the antiplatelet drug clopidogrel, a thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for quality control, process optimization, and regulatory compliance.

This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers field-proven insights for data acquisition and interpretation, and provides self-validating protocols to ensure scientific integrity.

Introduction to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, with the molecular formula C₉H₁₁Cl₂NO₂, is a chiral α-amino acid ester.[1][2] Its structure features a stereocenter at the α-carbon, a 2-chlorophenyl substituent, a methyl ester, and an amino group which is protonated to form the hydrochloride salt. This salt form enhances the compound's stability and solubility in polar solvents.

The precise stereochemistry and purity of this compound are critical for its intended use in pharmaceutical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, structure, and purity.

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | [2] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 236.09 g/mol | [1][2] |

| CAS Number | 213018-92-9 | [2] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in the molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Interpretation:

The ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the protons of the amino group, and the methyl ester protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₄) | ~7.3 – 7.5 | Multiplet | 4H | The protons on the 2-chlorophenyl ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro group.[2] |

| Methine (CH) | ~5.5 - 5.7 | Singlet | 1H | The proton attached to the chiral carbon is deshielded by the adjacent amino, ester, and aromatic groups. It is expected to be a singlet due to the absence of adjacent protons. |

| Amino (NH₃⁺) | ~8.5 - 9.0 | Broad Singlet | 3H | The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift can be concentration-dependent. |

| Methyl (CH₃) | ~3.7 | Singlet | 3H | The three protons of the methyl ester group are equivalent and appear as a sharp singlet.[2] |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and does not exchange with the NH₃⁺ protons as readily as D₂O.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.[4]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Expected Chemical Shifts and Interpretation:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~170 | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[5][6] |

| Aromatic (C₆H₄) | ~125 - 135 | The six carbons of the 2-chlorophenyl ring will give rise to multiple signals in the aromatic region. The carbon attached to the chlorine atom will have a distinct chemical shift. |

| Methine (CH) | ~55 - 60 | The chiral carbon is attached to several electronegative groups, causing it to be deshielded. |

| Methyl (OCH₃) | ~52 | The methyl carbon of the ester group is relatively shielded and appears upfield.[5][6] |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the probe to the ¹³C nucleus.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition and Processing:

-

Follow similar processing steps as for ¹H NMR.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride will be characterized by absorptions corresponding to the N-H bonds of the ammonium group, the C=O bond of the ester, and the C-O bonds, as well as vibrations from the aromatic ring.

Expected Absorption Bands and Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (NH₃⁺) | 3100 - 2800 | Broad, Strong | The stretching vibrations of the N-H bonds in the primary ammonium salt appear as a broad and strong band.[7] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds of the methyl and methine groups. |

| C=O Stretch (Ester) | ~1750 - 1735 | Strong | The carbonyl stretch of the ester is a very characteristic and strong absorption.[8][9] |

| N-H Bend (NH₃⁺) | ~1600 - 1500 | Medium | Bending vibrations of the ammonium group.[7] |

| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium | Skeletal vibrations of the aromatic ring. |

| C-O Stretch (Ester) | ~1250 - 1100 | Strong | The C-O single bond stretches of the ester group typically appear as two strong bands.[8] |

| C-Cl Stretch | ~750 | Strong | The out-of-plane bending of the C-H bonds on the ortho-substituted phenyl ring and the C-Cl stretch contribute to absorptions in this region. |

Experimental Protocol for FTIR-ATR Acquisition:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can be used to deduce its structure.

Expected Molecular Ion and Fragmentation Pattern:

For (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate to observe the molecular ion of the free base.

-

Molecular Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₉H₁₀ClNO₂ + H]⁺ would be approximately 200.04. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the M peak.

Key Fragmentation Pathways:

Under ESI-MS/MS or with in-source fragmentation, several characteristic fragment ions would be expected:

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion with an m/z of approximately 141.04.

-

Loss of the methyl group (-CH₃) from the ester: This is a less common fragmentation pathway for esters.

-

Cleavage of the C-C bond between the chiral carbon and the phenyl ring: This would lead to a fragment corresponding to the 2-chlorophenyl group.

-

Decarboxylation: Loss of CO₂ is a possibility under certain conditions.

The fragmentation of related 2-chlorophenyl compounds often involves the loss of the chlorine atom.[10][11]

Caption: Plausible fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS Acquisition:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

If fragmentation is observed, propose structures for the major fragment ions. For more detailed structural information, perform tandem MS (MS/MS) experiments.

-

Conclusion

The comprehensive spectroscopic analysis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. Each technique offers complementary information that, when combined, confirms the molecular structure, the presence of key functional groups, and the molecular weight. The protocols and interpretive guidelines presented in this document are designed to empower researchers and drug development professionals to confidently assess the quality and integrity of this critical pharmaceutical intermediate, ensuring the reliability of downstream synthetic processes and the safety of the final active pharmaceutical ingredient.

References

-

PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

-

SpectraBase. Methyl 2-(2-chlorophenyl)acetate. [Link]

-

PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. National Center for Biotechnology Information. [Link]

-

precisionFDA. METHYL (2S)-2-(2-CHLOROPHENYL)-2-(METHYL-(2-THIOPHEN-2-YLETHYL)AMINO)ACETATE. [Link]

-

Pharmaffiliates. (R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

MDPI. Integral UV Spectrophotometric Methods for Determination of Clopidogrel Bisulphate and Metamizole Sodium in Rinse Waters from Industrial Equipment. [Link]

-

ResearchGate. Determination of clopidogrel by visible spectrophotometry in pure form and pharmaceutical formulations. [Link]

-

RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]

-

YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

-

RSC Publishing. Exploring the nature of the clopidogrel–bromocresol green interaction via spectrophotometric measurements and quantum chemical calculations. [Link]

-

Pharmaffiliates. (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Journal of Biomedical Research. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in. [Link]

-

ResearchGate. Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ). [Link]

-

American Chemical Society. Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. [Link]

-

NIH. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. [Link]

-

ResearchGate. (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

- 1. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]

- 3. (S)-(+)-2-Chlorophenylglycine methyl ester | 141109-14-0 [chemicalbook.com]

- 4. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility and stability of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

Introduction

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral intermediate crucial in the synthesis of various pharmaceutical compounds.[1] Its molecular architecture, featuring a chiral α-carbon, a 2-chlorophenyl group, an amino group, and a methyl ester, makes its physicochemical properties—specifically solubility and stability—of paramount importance.[2] Understanding these characteristics is not merely an academic exercise; it is fundamental to ensuring the efficacy, safety, and shelf-life of any final drug product. Poor solubility can hinder bioavailability, while instability can lead to the formation of potentially toxic degradation products and a loss of therapeutic effect.

This guide provides a comprehensive technical overview of the solubility and stability profiles of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. It is designed to equip researchers and drug development professionals with both theoretical insights and practical, field-proven methodologies for assessing these critical parameters. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical and Structural Characteristics

A thorough understanding of the compound's structure is the foundation for predicting and interpreting its behavior in different environments.

-

Core Structure: The molecule is built around a central chiral carbon atom with an (S)-configuration. This carbon is bonded to four distinct groups: a hydrogen atom, a 2-chlorophenyl ring, a primary amino group (-NH₂), and a methyl ester group (-COOCH₃).

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt. The protonation of the primary amino group to form an ammonium chloride salt (-NH₃⁺Cl⁻) is a deliberate chemical modification. This salt form significantly enhances the compound's polarity and, consequently, its aqueous solubility and stability compared to the free base.[2]

The interplay between the hydrophobic 2-chlorophenyl ring and the hydrophilic protonated amine and ester groups dictates the compound's solubility across a range of solvent systems. The ester linkage and the amino group are the primary sites of potential chemical instability.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a drug's absorption and bioavailability. For an intermediate like (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, solubility in various solvents is also essential for reaction kinetics, purification, and formulation.

Theoretical Considerations

As a derivative of an amino acid ester, the compound's solubility is governed by several factors. While typical amino acids exist as zwitterions, the esterification of the carboxyl group and the formation of the hydrochloride salt modify this behavior. The protonated amine makes the molecule highly polar and favors solubility in polar protic solvents like water and lower alcohols. Conversely, the bulky and non-polar 2-chlorophenyl group contributes hydrophobic character, which will favor solubility in organic solvents. A general trend observed for related compounds is that solubility decreases as the hydrophobicity of the solvent increases (e.g., from methanol to ethanol to propanol).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is that it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute, providing the most accurate measure of intrinsic solubility.

Workflow: Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride to a known volume of the selected solvent (e.g., water, methanol, acetonitrile) in a sealed vial. The presence of excess solid is crucial for ensuring saturation.

-

Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C to simulate room and physiological temperatures) for 24 to 48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0). Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.

Expected Solubility Data

While specific experimental data for this exact compound is not publicly available, a qualitative solubility profile can be predicted based on its structure. This data is essential for selecting appropriate solvents for synthesis, purification, and formulation.

| Solvent System | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | High | The hydrochloride salt form promotes high aqueous solubility. |

| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding.[1] |

| Ethanol | 4.3 | Moderate | Less polar than methanol, reducing solubility. |

| Acetonitrile | 5.8 | Moderate to Low | Polar aprotic solvent; solubility is often lower than in alcohols. |

| Dichloromethane | 3.1 | Low | Non-polar organic solvent, incompatible with the polar salt form. |

| Hexane | 0.1 | Very Low / Insoluble | Highly non-polar solvent. |

Stability Profile and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity.[4][5] Forced degradation (stress testing) is an integral part of this process, designed to deliberately degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[6] This data is used to develop stability-indicating analytical methods and to predict the shelf-life of the substance.

Primary Degradation Pathways

Based on the functional groups present, the following degradation pathways are most probable:

-

Hydrolysis: The methyl ester linkage is the most likely point of hydrolytic attack. Under both acidic and, more rapidly, basic conditions, the ester can hydrolyze to form (S)-2-amino-2-(2-chlorophenyl)acetic acid and methanol. The hydrolysis of α-amino acid esters is a well-documented reaction.[7][8]

-

Oxidation: The primary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[9] This can lead to a variety of degradation products.

-

Thermal Degradation: Exposure to high temperatures can provide the energy needed to break chemical bonds, leading to complex decomposition pathways. For amines, thermal degradation can involve various reactions, including amide formation if other reactants are present.[10]

-

Photodegradation: Aromatic chlorides can be susceptible to photolysis, where UV light can induce cleavage of the carbon-chlorine bond.[11] The entire chromophoric structure can absorb light, leading to excited states that undergo degradation reactions. ICH Q1B guidelines provide a standardized approach for photostability testing.[12]

Sources

- 1. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]

- 2. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]

- 3. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. biopharminternational.com [biopharminternational.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Clopidogrel

This technical guide provides a comprehensive overview of the pivotal intermediates in the synthesis of Clopidogrel, an essential antiplatelet medication. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate synthetic pathways, offering not just procedural steps but also the underlying scientific rationale for these methodologies. Our focus is on delivering a self-validating system of protocols, grounded in authoritative references, to ensure both scientific integrity and practical applicability.

Introduction: The Architectural Blueprint of Clopidogrel

Clopidogrel, chemically (S)-(+)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, is a thienopyridine derivative that plays a crucial role in preventing atherothrombotic events. Its synthesis is a multi-step process that hinges on the efficient and stereochemically controlled preparation of two key fragments: the chiral α-amino ester moiety derived from 2-chlorophenylglycine and the bicyclic tetrahydrothienopyridine core. The convergence of these two building blocks, or the stereoselective construction of the final molecule, defines the major industrial synthetic routes. This guide will illuminate the synthesis of the most critical intermediates, providing detailed protocols and expert insights into the process chemistry.

I. The Chiral Heart: (S)-(+)-2-Chlorophenylglycine Methyl Ester

The cornerstone of Clopidogrel's biological activity lies in its specific stereochemistry. The (S)-enantiomer is the active pharmaceutical ingredient (API), while the (R)-enantiomer is therapeutically inactive.[1] Consequently, the synthesis of the optically pure (S)-(+)-2-chlorophenylglycine methyl ester is a critical and often challenging step in the overall manufacturing process.

A. Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

The initial step involves the synthesis of the racemic methyl ester, typically through the esterification of racemic 2-chlorophenylglycine.

The esterification is commonly carried out using methanol as both the solvent and the reactant. An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride (SOCl₂) and sulfuric acid (H₂SO₄) are frequently employed for this purpose. Thionyl chloride is highly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Sulfuric acid is a strong acid and a good dehydrating agent, which also favors the formation of the ester.

| Parameter | Value | Source |

| Starting Material | Racemic 2-chlorophenylglycine | [2][3] |

| Reagents | Methanol, Thionyl Chloride (or Sulfuric Acid) | [2][3][4][5] |

| Temperature | 0-5 °C (for SOCl₂ addition), then reflux | [4] |

| Reaction Time | 4-6 hours | [2] |

| Typical Yield | >95% | [4] |

| Purity | >98.5% | [2] |

Step-by-Step Methodology:

-

In a suitable reaction vessel, suspend racemic 2-chlorophenylglycine in anhydrous methanol.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure to obtain the crude racemic 2-chlorophenylglycine methyl ester hydrochloride.

-

The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base as an oil.[5]

B. Resolution of Racemic 2-Chlorophenylglycine Methyl Ester

The separation of the desired (S)-enantiomer from the racemic mixture is a pivotal step. Diastereomeric salt formation with a chiral resolving agent is the most common industrial method.

L-(+)-tartaric acid is a widely used resolving agent for this purpose due to its availability, low cost, and ability to form diastereomeric salts with the enantiomers of 2-chlorophenylglycine methyl ester that have significantly different solubilities.[2][6] The (S)-enantiomer's tartrate salt is less soluble in specific solvent systems, allowing for its selective crystallization. The choice of solvent is critical for efficient resolution; methanol or a mixture of methanol and acetone is often employed.[7]

| Parameter | Value | Source |

| Starting Material | Racemic 2-chlorophenylglycine methyl ester | [2][6] |

| Resolving Agent | L-(+)-tartaric acid | [2][6] |

| Solvent | Methanol | [6] |

| Temperature | 50-55 °C, followed by cooling | [7] |

| Typical Yield | ~40-45% (of the desired enantiomer) | [8] |

| Optical Purity (ee) | >99% | [5] |

Step-by-Step Methodology:

-

Dissolve the racemic 2-chlorophenylglycine methyl ester in methanol.

-

In a separate vessel, dissolve L-(+)-tartaric acid in methanol.

-

Add the tartaric acid solution to the racemic ester solution.

-

Heat the mixture to 50-55 °C to ensure complete dissolution, then gradually cool to room temperature and subsequently to 0-5 °C to induce crystallization.

-

The (S)-(+)-2-chlorophenylglycine methyl ester L-(+)-tartrate salt will precipitate.

-

Collect the crystals by filtration and wash with cold methanol.

-

The tartrate salt can be further purified by recrystallization to achieve the desired optical purity.

-

The free (S)-(+)-2-chlorophenylglycine methyl ester can be liberated by treating the tartrate salt with a base, such as sodium bicarbonate solution, and extracting with an organic solvent.[2]

II. The Bicyclic Scaffold: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

The tetrahydrothienopyridine moiety is the second key structural component of Clopidogrel. Its synthesis is a crucial part of the overall process, with several established routes.

A. Synthesis via Pictet-Spengler Reaction

A common and efficient method for constructing the tetrahydrothienopyridine ring system is the Pictet-Spengler reaction.[9][10][11] This reaction involves the cyclization of a β-arylethylamine (in this case, 2-(thiophen-2-yl)ethylamine) with an aldehyde or ketone, typically formaldehyde.